N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide
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Overview
Description
N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide is an organic compound that features a pyridine ring attached to a cyclohexene ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide typically involves the reaction of pyridine derivatives with cyclohexene carboxylic acid derivatives. One common method involves the use of substituted aryl or heteryl amines with alkyl cyanoacetates under specific reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of other organic molecules and as a building block in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Pyridin-4-yl)cyclohex-1-ene-1-carboxamide include other cyclohexene carboxamide derivatives and pyridine-containing compounds. Examples include:
- Cyclohex-3-ene-1-carboxamide derivatives
- Pyridine-3,5-dicarboxamide derivatives
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a pyridine ring with a cyclohexene ring via a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
55661-55-7 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-pyridin-4-ylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C12H14N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h4,6-9H,1-3,5H2,(H,13,14,15) |
InChI Key |
UZSFXSBFACYYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
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